molecular formula C12H16F3N B3058603 Benzenemethanamine, N-butyl-3-(trifluoromethyl)- CAS No. 90390-09-3

Benzenemethanamine, N-butyl-3-(trifluoromethyl)-

Cat. No.: B3058603
CAS No.: 90390-09-3
M. Wt: 231.26 g/mol
InChI Key: SKEIYOLMTMGTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-butyl-3-(trifluoromethyl)- is a fascinating chemical compound with diverse applications in scientific research. Its intricate structure and unique properties make it a valuable tool for exploring various fields, from pharmaceuticals to materials science.

Scientific Research Applications

Benzenemethanamine, N-butyl-3-(trifluoromethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is significant due to the increasing importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, affecting the compound’s binding affinity and activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-butyl-3-(trifluoromethyl)-: Unique due to its trifluoromethyl group.

    tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Another compound with a trifluoromethyl group, used in different contexts.

Uniqueness

Benzenemethanamine, N-butyl-3-(trifluoromethyl)- stands out due to its specific structure and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15/h4-6,8,16H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEIYOLMTMGTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920416
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-09-3
Record name Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
Benzenemethanamine, N-butyl-3-(trifluoromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.